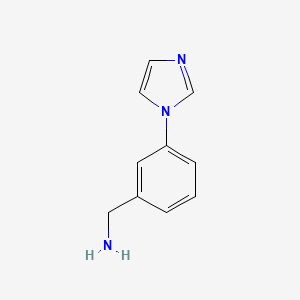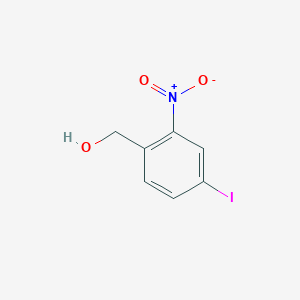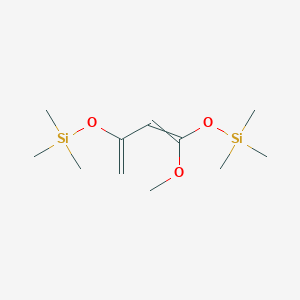![molecular formula C27H27NO4 B1504296 N-{[(9H-Fluoren-9-yl)metoxi]carbonil}-4-propan-2-ilfenilalanina CAS No. 204384-73-6](/img/structure/B1504296.png)
N-{[(9H-Fluoren-9-yl)metoxi]carbonil}-4-propan-2-ilfenilalanina
Descripción general
Descripción
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine (Fmoc-Phe-OH) is a synthetic amino acid that is used in various scientific research applications. It is a derivative of phenylalanine, which is an essential amino acid found in proteins. Fmoc-Phe-OH has a wide range of applications in biochemistry, organic synthesis, and drug discovery. It is also used as a building block for the synthesis of peptides and proteins.
Aplicaciones Científicas De Investigación
Fotoentrecruzamiento
Los aminoácidos no naturales como la p-benzoil-fenilalanina se utilizan para estudiar las interacciones proteína-proteína y proteína-ácido nucleico mediante la exposición a la luz UV, lo que provoca una reacción con los enlaces C–H inactivados .
Fotoactivación
Los aminoácidos fotoenjaulados se pueden activar usando luz a longitudes de onda específicas para activar una proteína .
Etiquetado fluorescente
Esto incluye el análisis de transferencia de energía de resonancia de Förster (FRET) para estudiar las interacciones moleculares .
Ingeniería de proteínas
Los aminoácidos no naturales proporcionan nuevas propiedades y funcionalidades para el diseño de proteínas .
Química medicinal
Se utilizan en el desarrollo de nuevos fármacos, incluidos los conjugados anticuerpo-fármaco .
Descubrimiento de fármacos
Los aminoácidos no naturales sirven como bloques de construcción quirales y andamiajes moleculares en la construcción de bibliotecas combinatorias para peptidomiméticos terapéuticos y análogos de péptidos .
Fabricación farmacéutica
Son bloques de construcción valiosos en la fabricación de una amplia gama de productos farmacéuticos con actividad biológica como ácidos libres o cuando se incorporan a péptidos lineales o cíclicos .
Actividades antimicrobianas
Los aminoácidos no naturales se pueden utilizar para desarrollar nuevos antibióticos que pueden contrarrestar la resistencia bacteriana .
Mecanismo De Acción
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine acts as an amino acid and is used as a building block for the synthesis of peptides and proteins. When it is used in the synthesis of peptides, the Fmoc group is deprotected and the peptide bond is formed. The peptide bond is then cleaved by a protease enzyme, which releases the peptide. The peptide then binds to a receptor, which activates a signal transduction pathway, resulting in a biological response.
Biochemical and Physiological Effects
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines, such as dopamine and adrenaline. In addition, N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters, such as serotonin and dopamine. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine has several advantages for laboratory experiments. It is a relatively stable molecule and is not easily degraded. It is also relatively non-toxic and can be handled safely. In addition, N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine can be used in a wide range of applications, including peptide synthesis, organic synthesis, and drug discovery.
However, there are some limitations to using N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine in laboratory experiments. It is a relatively expensive molecule, and it is not as readily available as other amino acids. In addition, it is not as soluble in water as some other amino acids, which can make it difficult to work with.
Direcciones Futuras
The use of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine in scientific research is expected to continue to expand. It is expected that the use of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine in peptide synthesis will continue to increase, as it is a versatile building block for peptides and proteins. In addition, N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine is expected to be used in organic synthesis and drug discovery as it can be used to link two molecules together. Furthermore, N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine is expected to be used in the development of new peptide hormones and peptide-based drugs. Finally, N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine is expected to be used to study the biochemical and physiological effects of amino acids, as it has been shown to have an inhibitory effect on several enzymes.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4/c1-17(2)19-13-11-18(12-14-19)15-25(26(29)30)28-27(31)32-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWZFTHNAOVKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697739 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204384-73-6 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



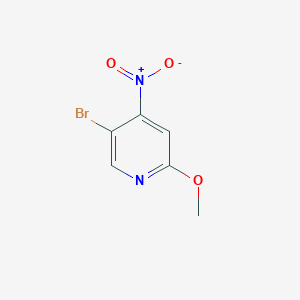
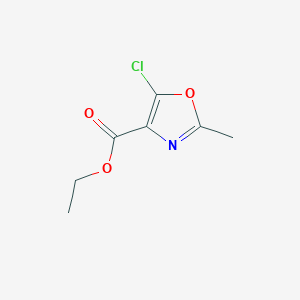

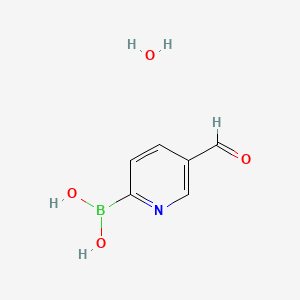




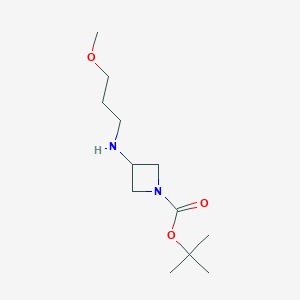
![(3,4-Dihydro-2H-benzo[1,4]oxazin-8-YL)-methanol](/img/structure/B1504235.png)
